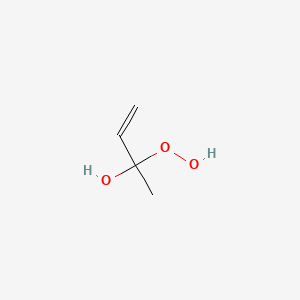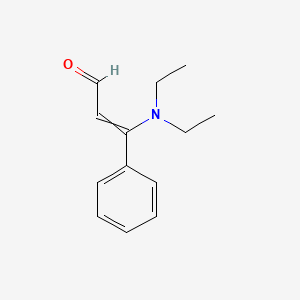
Iron;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The iron-platinum compound is a fascinating material that combines the properties of both iron and platinum. This compound is known for its exceptional magnetic properties, high corrosion resistance, and significant catalytic activity. It is widely used in various industrial applications, including catalysis, magnetic storage media, and biomedical devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron-platinum compounds typically involves chemical vapor deposition, co-precipitation, or thermal decomposition methods. One common approach is the co-precipitation method, where iron and platinum precursors are dissolved in a solvent, followed by the addition of a reducing agent to precipitate the compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to obtain the desired phase and composition.
Industrial Production Methods: In industrial settings, the production of iron-platinum compounds often involves large-scale chemical vapor deposition or thermal decomposition processes. These methods allow for the precise control of the compound’s composition and properties, making them suitable for high-volume production.
Analyse Des Réactions Chimiques
Types of Reactions: Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and catalytic properties.
Common Reagents and Conditions:
Oxidation: Iron-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of ligands or other reactive species, leading to the formation of new compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides and platinum oxides, while reduction reactions can yield metallic iron and platinum.
Applications De Recherche Scientifique
Iron-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: They are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: In biological research, iron-platinum nanoparticles are explored for their potential in drug delivery and imaging applications.
Medicine: These compounds are investigated for their use in cancer therapy, particularly in hyperthermia treatment, where they can generate heat to kill cancer cells.
Industry: Iron-platinum compounds are employed in the production of magnetic storage media, sensors, and other electronic devices.
Mécanisme D'action
The mechanism of action of iron-platinum compounds is primarily based on their catalytic and magnetic properties. In catalysis, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. The magnetic properties of iron-platinum compounds are attributed to the alignment of magnetic moments in the material, which can be harnessed for data storage and other applications.
Comparaison Avec Des Composés Similaires
Iron-platinum compounds are unique due to their combination of magnetic and catalytic properties. Similar compounds include:
Iron-cobalt compounds: Known for their high magnetic saturation and use in magnetic applications.
Platinum-palladium compounds: These are also used as catalysts but lack the magnetic properties of iron-platinum compounds.
Iron-nickel compounds: These have good magnetic properties but are less effective as catalysts compared to iron-platinum compounds.
Propriétés
Numéro CAS |
823185-57-5 |
|---|---|
Formule moléculaire |
Fe4Pt |
Poids moléculaire |
418.46 g/mol |
Nom IUPAC |
iron;platinum |
InChI |
InChI=1S/4Fe.Pt |
Clé InChI |
HYIVTMGCMDLGKM-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)

![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)




![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)

